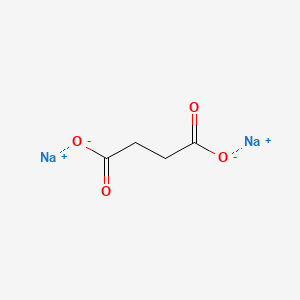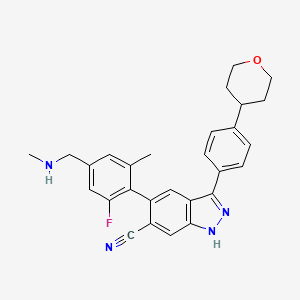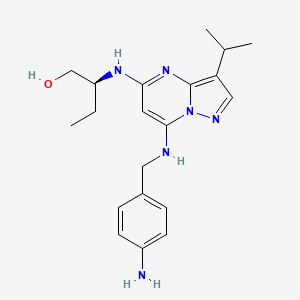
PROTAC CDK9 ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC CDK9 ligand-1 is a compound used in the synthesis of proteolysis targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand that interacts with the protein to be degraded, another ligand that binds to an E3 ubiquitin ligase, and a linker that connects both . This compound specifically targets cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in transcriptional elongation of several target genes .
Preparation Methods
The preparation of PROTAC CDK9 ligand-1 involves the design and synthesis of ligands that can selectively bind to CDK9. Creative Biolabs has developed a series of ligands against CDK9 using aminopyrazole and aminothiazole scaffolds . The synthetic route typically involves the following steps:
Ligand Design: Identification and development of ligands that can selectively bind to CDK9.
Structural Modification: Optimization of the ligand structure to improve stability, biodistribution, and penetrability in vivo.
Linker Attachment: Connecting the CDK9 ligand to an E3 ubiquitin ligase ligand via a suitable linker.
Chemical Reactions Analysis
PROTAC CDK9 ligand-1 undergoes several types of chemical reactions, including:
Ubiquitination: The ligand facilitates the ubiquitination of CDK9 by recruiting an E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated CDK9 is subsequently degraded by the proteasome.
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase Ligand: A ligand that binds to an E3 ubiquitin ligase.
Linker: A chemical linker that connects the CDK9 ligand to the E3 ubiquitin ligase ligand.
The major product formed from these reactions is the degraded CDK9 protein .
Scientific Research Applications
PROTAC CDK9 ligand-1 has several scientific research applications, including:
Cancer Therapy: This compound has been used in the development of anticancer therapeutics by selectively degrading CDK9, which is involved in the transcription of anti-apoptotic proteins in cancer cells
Drug Discovery: The compound is used in the discovery and development of new drugs targeting CDK9.
Biological Research: This compound is used to study the role of CDK9 in various biological processes, including transcriptional regulation and cell cycle control.
Mechanism of Action
The mechanism of action of PROTAC CDK9 ligand-1 involves the following steps:
Binding to CDK9: The ligand selectively binds to CDK9.
Recruitment of E3 Ubiquitin Ligase: The ligand recruits an E3 ubiquitin ligase to the CDK9 protein.
Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates CDK9, leading to its degradation by the proteasome.
The molecular targets involved in this process include CDK9 and the E3 ubiquitin ligase .
Comparison with Similar Compounds
PROTAC CDK9 ligand-1 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its ability to selectively degrade CDK9 while sparing other CDK family members .
References
Properties
Molecular Formula |
C20H28N6O |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |
InChI |
InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m0/s1 |
InChI Key |
ZTQFEMJXWCDAAJ-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



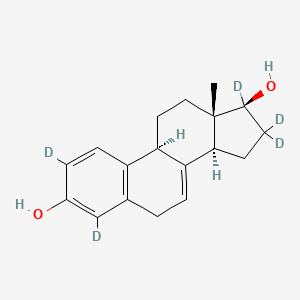
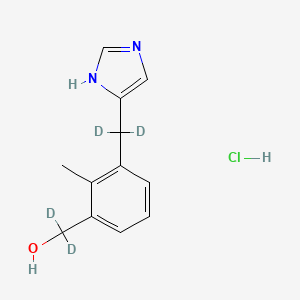
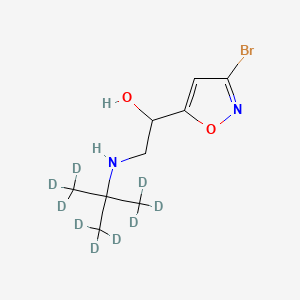
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)

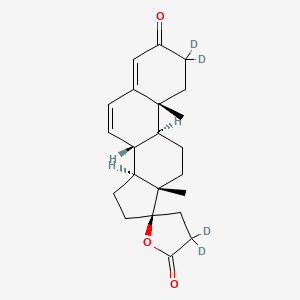
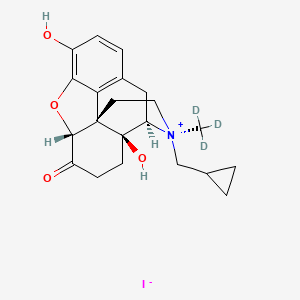
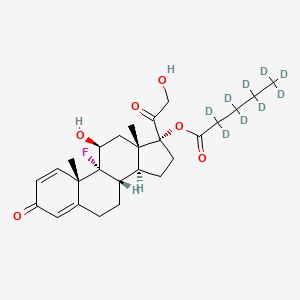
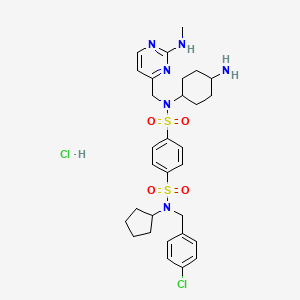
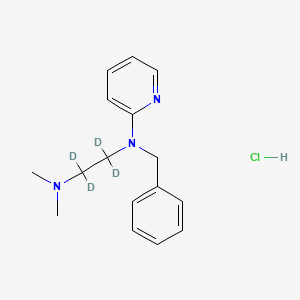
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
